![molecular formula C11H12N2O B069320 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol CAS No. 189559-91-9](/img/structure/B69320.png)
1-Methyl-3-p-tolyl-1h-pyrazol-5-ol
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Overview
Description
1-Methyl-3-p-tolyl-1H-pyrazol-5-ol, also known as MPTP, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. MPTP is a pyrazolone derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been thoroughly investigated.
Mechanism of Action
The mechanism of action of 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol is not fully understood, but it is believed to act as a free radical scavenger and an inhibitor of cyclooxygenase and lipoxygenase enzymes. 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has several advantages for lab experiments, including its relative ease of synthesis and its potential applications in various fields. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol. These include further investigations into its potential applications as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, studies are needed to fully understand its mechanism of action and to determine its potential toxicity in humans. Further research is also needed to explore the potential use of 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol in the treatment of neurological disorders and cognitive impairment.
Synthesis Methods
1-Methyl-3-p-tolyl-1h-pyrazol-5-ol can be synthesized through different methods, including the reaction of p-toluidine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of p-toluenesulfonic acid with ethyl acetoacetate, followed by the addition of hydrazine hydrate and methyl iodide. The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, as well as a precursor in the synthesis of other pyrazolone derivatives. 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has also been investigated for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent.
properties
CAS RN |
189559-91-9 |
---|---|
Product Name |
1-Methyl-3-p-tolyl-1h-pyrazol-5-ol |
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-methyl-5-(4-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O/c1-8-3-5-9(6-4-8)10-7-11(14)13(2)12-10/h3-7,12H,1-2H3 |
InChI Key |
BSLICBVVXRELHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(N2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(N2)C |
synonyms |
2,4-DIHYDRO-2-METHYL-5-(4-METHYLPHENYL)-3H-PYRAZOL-3-ONE |
Origin of Product |
United States |
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